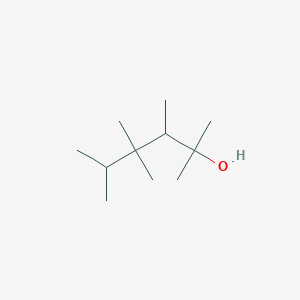

2,3,4,4,5-Pentamethylhexan-2-ol

Descripción

2,3,4,4,5-Pentamethylhexan-2-ol is a branched secondary alcohol with the molecular formula C₁₁H₂₄O and a calculated molecular weight of 172.31 g/mol. Its structure features a six-carbon backbone (hexanol) substituted with five methyl groups at positions 2, 3, 4, 4, and 5. The hydroxyl group is located at position 2, making it a sterically hindered secondary alcohol. This compound’s high degree of branching influences its physicochemical properties, such as solubility, boiling point, and reactivity, distinguishing it from less-substituted analogs.

Propiedades

Número CAS |

89352-71-6 |

|---|---|

Fórmula molecular |

C11H24O |

Peso molecular |

172.31 g/mol |

Nombre IUPAC |

2,3,4,4,5-pentamethylhexan-2-ol |

InChI |

InChI=1S/C11H24O/c1-8(2)10(4,5)9(3)11(6,7)12/h8-9,12H,1-7H3 |

Clave InChI |

OILNYSPTDWGFGX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C)(C)C(C)C(C)(C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4,5-Pentamethylhexan-2-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of a suitable ketone with a Grignard reagent, followed by hydrolysis, can yield the desired alcohol. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether .

Industrial Production Methods: Industrial production of 2,3,4,4,5-Pentamethylhexan-2-ol may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,4,4,5-Pentamethylhexan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Aplicaciones Científicas De Investigación

2,3,4,4,5-Pentamethylhexan-2-ol has diverse applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,3,4,4,5-Pentamethylhexan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic methyl groups may interact with lipid membranes, affecting membrane fluidity and permeability .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below highlights structural differences between 2,3,4,4,5-pentamethylhexan-2-ol and key analogs:

Key Observations :

- Chain Length and Branching: The target compound has a shorter carbon chain than 3,4,5,6,6-pentamethylheptan-2-ol (C₁₁ vs. C₁₂) but more methyl groups than 2,4,4-trimethyl-3-hexanol (5 vs. 3) .

- Functional Groups : Unlike the alkane 2,2,4,4,5-pentamethylhexane, the target compound’s hydroxyl group enables hydrogen bonding, increasing polarity and boiling point .

Physicochemical Properties (Inferred)

- Boiling Point :

- The target compound’s boiling point is expected to be higher than 2,2,4,4,5-pentamethylhexane (alkane) due to hydrogen bonding .

- Compared to 3,4,5,6,6-pentamethylheptan-2-ol, the longer chain of the latter may elevate its boiling point, but increased branching in the target compound could offset this trend .

- Solubility: The hydroxyl group enhances water solubility relative to non-polar analogs like 2,2,4,4,5-pentamethylhexane. However, extensive branching reduces solubility compared to linear alcohols.

Reactivity and Functional Group Analysis

- Steric Hindrance: The five methyl groups near the hydroxyl group in the target compound likely reduce its reactivity in nucleophilic substitution or oxidation reactions compared to less-branched alcohols (e.g., 2,4,4-trimethyl-3-hexanol) .

- Hydrogen Bonding : As a secondary alcohol, it participates in intermolecular hydrogen bonding, distinguishing it from hydrocarbons like 2,2,4,4,5-pentamethylhexane .

Analytical and Spectroscopic Profiles

- Mass Spectrometry : The molecular ion peak for the target compound (C₁₁H₂₄O) would appear at m/z ≈ 172. Collision cross-section data for 3,4,5,6,6-pentamethylheptan-2-ol (C₁₂H₂₆O) suggest that increased chain length and branching affect ion mobility profiles, a trend likely applicable to the target compound .

- Infrared Spectroscopy: A strong O-H stretch (~3200–3600 cm⁻¹) would differentiate the target from non-oxygenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.